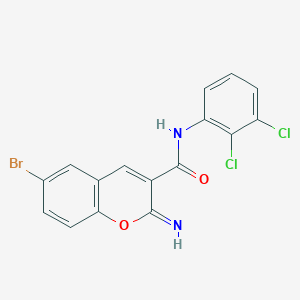
6-bromo-N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide
説明
Synthesis Analysis
The synthesis of 2-imino-2H-chromene-3-carboxamides, which include compounds similar to 6-bromo-N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide, often involves eco-friendly approaches. For instance, a series of these compounds were synthesized with excellent yield through the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature (Proença & Costa, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as the methyl ester of 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid, has been confirmed through X-ray crystallography, highlighting the detailed arrangement of atoms within these molecules (Arsenyan, Vasiļjeva, & Belyakov, 2011).
Chemical Reactions and Properties
2-Imino-2H-chromene-3-carboxamides undergo various chemical reactions, including the formation of 2-oxochromenes when treated with aqueous HCl, showcasing their reactivity and the possibility of generating diverse derivatives with potentially varied biological activities (Proença & Costa, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are crucial for their application in various fields. While specific data for 6-bromo-N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide are not provided, related compounds demonstrate a range of physical characteristics based on their molecular structure and substitutions (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and the ability to undergo further chemical transformations, are integral to understanding the potential applications of these compounds. For instance, their synthesis process and reactions provide insights into their chemical behavior and how they might be modified or utilized in different contexts (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
科学的研究の応用
Eco-friendly Synthesis Approaches
A study by Proença and Costa (2008) presents an eco-friendly method for synthesizing 2-imino-2H-chromene-3-carboxamides, which may include compounds similar to 6-bromo-N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide. This method utilizes aqueous sodium carbonate for the Knoevenagel condensation, highlighting a sustainable approach to synthesizing chromene derivatives with potential applications in drug development and material science Proença, F., & Costa, Marta. (2008). Green Chemistry.
Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) explored the antipathogenic properties of acylthioureas, including those with dichlorophenyl substituents, indicating potential antimicrobial applications. The study found significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, particularly strains known for biofilm formation. This suggests that derivatives of chromene, such as 6-bromo-N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide, could be explored for their antibacterial and antibiofilm properties Limban, C., Marutescu, L., & Chifiriuc, M. (2011). Molecules.
Synthesis and Characterization
Asheri, Habibi-Khorassani, and Shahraki (2016) discussed the synthesis and characterization of chromene derivatives, focusing on their kinetic and thermodynamic properties. Their work provides a foundation for understanding the chemical behavior and potential applications of chromene compounds in pharmaceuticals and materials science. This includes insights into reaction mechanisms and the stability of chromene derivatives under various conditions Asheri, O., Habibi-Khorassani, S., & Shahraki, M. (2016). RSC Advances.
GPR35 Agonist for Medical Research
Thimm, Funke, Meyer, and Müller (2013) explored the use of chromene derivatives as agonists for GPR35, a G protein-coupled receptor, indicating their potential in medical research. Specifically, they synthesized a potent and selective GPR35 agonist, highlighting the utility of chromene derivatives in studying orphan receptors and their roles in disease Thimm, D., Funke, M., Meyer, A., & Müller, C. (2013). Journal of medicinal chemistry.
Antimicrobial Activity
Ukhov, Mikhalev, Boyarshinov, and Novikova (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, demonstrating some compounds' antimicrobial activity. This suggests the potential of chromene derivatives in developing new antimicrobial agents Ukhov, S. V., Mikhalev, A., Boyarshinov, V. D., & Novikova, V. (2021). Pharmaceutical Chemistry Journal.
特性
IUPAC Name |
6-bromo-N-(2,3-dichlorophenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2O2/c17-9-4-5-13-8(6-9)7-10(15(20)23-13)16(22)21-12-3-1-2-11(18)14(12)19/h1-7,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAJTSASFFKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)
![N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4615298.png)
![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615306.png)
![N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4615312.png)
![ethyl 4-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4615313.png)
![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)